3-Aminoisoquinoline-5-carbonitrile
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Overview
Description
3-Aminoisoquinoline-5-carbonitrile is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide distribution in natural products and their significant biological and medicinal importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-aminoisoquinoline-5-carbonitrile involves a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method provides a facile synthesis route from readily available starting materials. Other methods include the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . Cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines is also a common approach .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Aminoisoquinoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminoisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Aminoisoquinoline: A closely related compound with similar structural features.
5-Aminoisoquinoline: Another similar compound with an amino group at a different position.
3-Aminopyrazole-4-carbonitrile: A compound with a similar functional group but different ring structure.
Uniqueness: 3-Aminoisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1337882-16-2 |
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Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-aminoisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-7-2-1-3-8-6-13-10(12)4-9(7)8/h1-4,6H,(H2,12,13) |
InChI Key |
VJVWVPFLMISDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C#N)N |
Origin of Product |
United States |
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